Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes a quinazoline ring, multiple amino groups, and a pentanedioic acid backbone. Its unique configuration makes it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline derivative, which is then coupled with a benzoyl chloride derivative. The final step involves the introduction of the pentanedioic acid moiety through amidation reactions. Key reagents used in these steps include various amines, chlorides, and catalysts to facilitate the coupling and amidation reactions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using high-efficiency reactors and purification techniques such as crystallization and chromatography. Reaction conditions are carefully controlled to ensure consistent product quality, with parameters like temperature, pressure, and pH being meticulously monitored.
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides, which are useful intermediates in further chemical transformations.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives, altering its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with temperatures ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry
In chemistry, pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery programs.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The quinazoline moiety is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their anticancer properties. The presence of multiple amino groups and the quinazoline ring structure are key features that contribute to its biological activity, particularly in inhibiting specific enzymes involved in cancer cell proliferation.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects in diseases like cancer. The compound’s multiple amino groups enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known anticancer agent with a similar quinazoline structure.
Pteroic acid: Shares structural similarities but differs in its biological activity and applications.
Pralatrexate: Another anticancer compound with a related structure, used in the treatment of certain types of lymphoma.
Uniqueness
Pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in both research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
Pentanedioic acid, specifically the compound 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)-, is a complex organic molecule with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in oncology and as an antifolate agent. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of pentanedioic acid, 3-((4-(((2,4-diamino-5-methyl-6-quinazolinyl)methyl)amino)benzoyl)amino)- can be summarized as follows:
- Molecular Formula : C22H24N6O5
- Chemical ID : CID 279213
- Key Functional Groups :
- Quinazoline moiety
- Benzoyl group
- Amino groups
The presence of these functional groups is crucial for its biological interactions and efficacy.
- Folate Pathway Inhibition : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts nucleotide synthesis, leading to impaired DNA replication and cell proliferation, particularly in rapidly dividing cancer cells .
- Transport Mechanisms : The uptake of this compound is facilitated by folate transporters such as the reduced folate carrier (RFC) and proton-coupled folate transporter (PCFT). Studies have shown that the compound exhibits selective uptake in folate-receptor expressing cells, enhancing its cytotoxic effects in tumor models .
In Vitro Studies
In vitro studies have demonstrated that pentanedioic acid derivatives exhibit potent antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values in the nanomolar range against human cancer cell lines expressing folate receptors. Specific values reported include:
In Vivo Studies
In vivo studies using severe combined immunodeficient (SCID) mice bearing human tumor xenografts have indicated significant antitumor activity:
- Tumor Growth Inhibition : Treatment with the compound resulted in over 99% inhibition of colony formation in tumor cells at the highest concentrations tested (1 nM) .
Case Study 1: Antitumor Efficacy
A study conducted on SCID mice with KB tumors demonstrated that administration of pentanedioic acid led to a marked reduction in tumor size compared to control groups treated with saline or untreated . This highlights its potential as a therapeutic agent in cancer treatment.
Case Study 2: Pharmacokinetics and Biodistribution
Research has also focused on the pharmacokinetics of this compound, revealing favorable absorption and distribution profiles when administered orally. The ability to cross the blood-brain barrier via PCFT-mediated transport has been noted, suggesting potential applications in treating central nervous system tumors .
Research Findings Summary Table
Study | Cell Line/Model | IC50 (nM) | Effect |
---|---|---|---|
Study 1 | FRα-expressing RT16 | 1.82 | Significant antiproliferative effect |
Study 2 | FRβ-expressing D4 | 0.57 | High selectivity for tumor cells |
In Vivo | SCID Mice with KB Tumors | N/A | >99% inhibition of colony formation |
Properties
CAS No. |
69827-75-4 |
---|---|
Molecular Formula |
C22H24N6O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-11-13(4-7-16-19(11)20(23)28-22(24)27-16)10-25-14-5-2-12(3-6-14)21(33)26-15(8-17(29)30)9-18(31)32/h2-7,15,25H,8-10H2,1H3,(H,26,33)(H,29,30)(H,31,32)(H4,23,24,27,28) |
InChI Key |
WSUHKUHBZFBXJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.